molecular formula C9H6F3N3O2 B13211184 3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13211184
M. Wt: 245.16 g/mol
InChI Key: VLQIIXAXDOGOJY-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a carboxylic acid functional group. Imidazopyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable synthetic routes that can be optimized for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The trifluoromethyl group and carboxylic acid functional group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H6F3N3O2/c1-4-3-15-5(2-13-7(15)8(16)17)14-6(4)9(10,11)12/h2-3H,1H3,(H,16,17)

InChI Key

VLQIIXAXDOGOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F

Origin of Product

United States

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